molecular formula C6H11ClN2O2 B2473950 (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride CAS No. 2305255-87-0

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B2473950
CAS No.: 2305255-87-0
M. Wt: 178.62
InChI Key: SYSXQARBBVISCT-UHFFFAOYSA-N
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Description

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a spirocyclic compound with a unique structure that includes both nitrogen and oxygen heteroatoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride typically involves the annulation of a cyclopentane ring or a four-membered ring. One approach includes the use of photochemistry, specifically [2 + 2] cycloaddition reactions, to form the spirocyclic structure . Another method involves the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as solvent choice and catalyst loading, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These interactions can modulate various biological pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is unique due to its specific arrangement of nitrogen and oxygen atoms within the spirocyclic structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c7-4-1-6(2-4)3-8-5(9)10-6;/h4H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSXQARBBVISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC(=O)O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-28-3
Record name rac-(2s,4s)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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